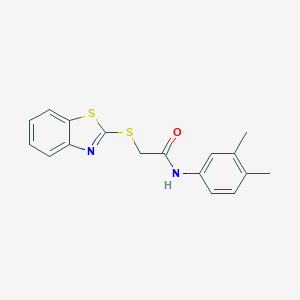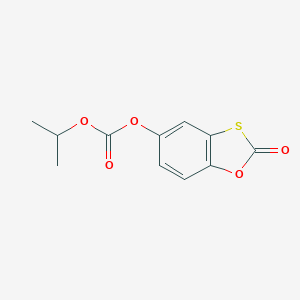![molecular formula C16H9ClN2O3S2 B392958 (5E)-5-[(2-chloro-5-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B392958.png)
(5E)-5-[(2-chloro-5-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[(2-chloro-5-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of the thiazolidinone ring, along with the chloro and nitro substituents, enhances the compound’s pharmacological potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-chloro-5-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2-chloro-5-nitrobenzaldehyde with 3-phenyl-2-thioxo-1,3-thiazolidin-4-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, solvent systems, and purification techniques to enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-[(2-chloro-5-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chloro group can be substituted with nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted thiazolidinones .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of (5E)-5-[(2-chloro-5-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The nitro group plays a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can damage cellular components .
Comparación Con Compuestos Similares
Similar Compounds
5-Benzylidene-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: Similar structure but lacks the chloro and nitro substituents.
2-Chloro-5-nitrobenzylidene derivatives: Variants with different substituents on the thiazolidinone ring
Uniqueness
The presence of both chloro and nitro groups in (5E)-5-[(2-chloro-5-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one enhances its biological activity and makes it a unique compound with potential therapeutic applications .
Propiedades
Fórmula molecular |
C16H9ClN2O3S2 |
|---|---|
Peso molecular |
376.8g/mol |
Nombre IUPAC |
(5E)-5-[(2-chloro-5-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H9ClN2O3S2/c17-13-7-6-12(19(21)22)8-10(13)9-14-15(20)18(16(23)24-14)11-4-2-1-3-5-11/h1-9H/b14-9+ |
Clave InChI |
GGDBIMMTGQTCBB-NTEUORMPSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)SC2=S |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])Cl)/SC2=S |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-[(2-(2-chloro-5-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B392876.png)
![2-[3-Amino-2-(4-bromobenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-5-yl]-1-(4-bromophenyl)ethanone](/img/structure/B392877.png)



![(E)-2-((thiophen-2-ylmethylene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B392883.png)
![N-[(4Z)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-NITROBENZAMIDE](/img/structure/B392886.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-(2-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B392889.png)
![2-{[(5-Methyl-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B392893.png)

![2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-nitropyrimidine-4,6-diol](/img/structure/B392897.png)
![2-{[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-3-YL CYANIDE](/img/structure/B392899.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B392900.png)
